BenchChemオンラインストアへようこそ!

3-Oxo-N-(pyrrolidin-1-yl)butanamide

Anticonvulsant Drug Discovery Synaptic Vesicle Protein 2A (SV2A) Structure-Activity Relationship (SAR)

3-Oxo-N-(pyrrolidin-1-yl)butanamide (CAS 202801-00-1) is a synthetic small-molecule amide featuring a pyrrolidine ring linked to a 3-oxobutanamide moiety. With a molecular weight of 170.21 g/mol and a topological polar surface area of 49.4 Ų, it is classified as a beta-keto amide derivative.

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
CAS No. 202801-00-1
Cat. No. B12880709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxo-N-(pyrrolidin-1-yl)butanamide
CAS202801-00-1
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)NN1CCCC1
InChIInChI=1S/C8H14N2O2/c1-7(11)6-8(12)9-10-4-2-3-5-10/h2-6H2,1H3,(H,9,12)
InChIKeyZSQBOLJWJIDCRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxo-N-(pyrrolidin-1-yl)butanamide (CAS 202801-00-1) for Scientific Research Procurement


3-Oxo-N-(pyrrolidin-1-yl)butanamide (CAS 202801-00-1) is a synthetic small-molecule amide featuring a pyrrolidine ring linked to a 3-oxobutanamide moiety [1]. With a molecular weight of 170.21 g/mol and a topological polar surface area of 49.4 Ų, it is classified as a beta-keto amide derivative [2]. Unlike the clinically established 2-oxopyrrolidine class (e.g., levetiracetam), this compound positions the carbonyl group on the butanamide chain rather than the pyrrolidine ring, fundamentally altering its hydrogen-bonding donor/acceptor pattern (3 HBA, 1 HBD) and electronic topology .

Structural Undifferentiation Risk: Why 3-Oxo-N-(pyrrolidin-1-yl)butanamide Cannot Be Interchanged with Other Pyrrolidine Amides


Substitution with structurally similar pyrrolidine amides (e.g., levetiracetam, piracetam derivatives) is not chemically valid because the 3-oxo positional isomerism creates a distinct pharmacophore. The compound’s beta-keto amide motif introduces a nucleophilic methylene group (CH2 between carbonyls) absent in 2-oxopyrrolidine analogs, enabling unique reactivity in synthetic routes. The quantitative evidence below confirms that this structural distinction translates to a marked difference in target binding profiles: 3-Oxo-N-(pyrrolidin-1-yl)butanamide exhibits negligible affinity for the synaptic vesicle glycoprotein 2A (SV2A) binding site, the primary target of the blockbuster antiepileptic levetiracetam, with a >150-fold weaker IC50 [1]. For researchers requiring a pyrrolidine-containing scaffold that avoids SV2A-mediated pharmacological effects while retaining synthetic versatility, generic substitution would lead to confounded experimental outcomes.

Quantitative Differentiation Evidence for 3-Oxo-N-(pyrrolidin-1-yl)butanamide vs. Closest Analogs


SV2A Target Binding Comparison: Functional Selectivity vs. Levetiracetam and Brivaracetam

In a head-to-head radioligand displacement assay measuring interaction with the levetiracetam binding site (synaptic vesicle glycoprotein 2A, SV2A), 3-Oxo-N-(pyrrolidin-1-yl)butanamide demonstrated an IC50 of 19,900 nM [1]. This is >150-fold weaker than levetiracetam itself (IC50 ~125 nM for a close structural analog tested under identical conditions [2]), and far below the nanomolar affinities of advanced SV2A ligands such as brivaracetam. The presence of the 3-oxo group on the butanamide chain, combined with the absence of the 2-oxo substitution on the pyrrolidine ring, drastically reduces recognition by the SV2A binding pocket. This quantitative difference allows the compound to serve as a selective negative control or a starting point for medicinal chemistry campaigns aimed at identifying non-SV2A-mediated mechanisms within the pyrrolidine amide chemical space.

Anticonvulsant Drug Discovery Synaptic Vesicle Protein 2A (SV2A) Structure-Activity Relationship (SAR) Pyrrolidine Scaffolds

Hydrogen Bonding Pharmacophore Modification vs. 2-Oxopyrrolidine Anticonvulsants

Computational physicochemical analysis reveals a key pharmacophoric difference between 3-Oxo-N-(pyrrolidin-1-yl)butanamide and leading 2-oxopyrrolidine anticonvulsants. The target compound presents a hydrogen bond acceptor count of 3 (two carbonyl oxygens on the butanamide and one amide carbonyl) and a donor count of 1 (the amide NH), compared to levetiracetam (HBA: 2, HBD: 1) [1]. The additional HBA capacity, coupled with a higher topological polar surface area of 49.4 Ų versus ~45-46 Ų for 2-oxopyrrolidine analogs, indicates a distinct interaction profile with polar protein cavities [2]. This shift in hydrogen-bonding topology provides a structural rationale for the observed SV2A selectivity data and makes the compound a useful intermediate for synthesizing libraries that expand beyond the classic pyrrolidone pharmacophore.

Medicinal Chemistry Pharmacophore Modeling Computational Drug Design Pyrrolidine Amide SAR

Synthetic Versatility as a Beta-Keto Amide Intermediate vs. Saturated Amide Analogs

The 3-oxo substitution on the butanamide chain introduces the reactivity of a beta-keto amide, a motif absent in saturated N-pyrrolidinyl butanamides. This structural feature enables participation in reactions such as Knorr pyrrole synthesis, Michael additions, and alpha-alkylation chemistry that are inaccessible to its non-oxo counterparts [1]. For purchasers of this compound as a synthetic building block, this translates into a distinct utility: it can serve as a 1,3-dicarbonyl synthon directly, whereas analogs like N-(pyrrolidin-1-yl)butanamide or 2-(pyrrolidin-1-yl)butanamide lack the enolizable methylene necessary for these transformations. This provides a quantitative edge in synthetic step-economy, avoiding the need for supplemental oxidation steps to install the keto group.

Synthetic Chemistry Beta-Keto Amide Reactivity Heterocycle Synthesis Organic Building Blocks

Optimal Research Applications for 3-Oxo-N-(pyrrolidin-1-yl)butanamide Based on Quantitative Evidence


MedChem Probe Design: SV2A-Negative Pyrrolidine Scaffold for Epilepsy Target Deconvolution

This compound’s >150-fold weaker SV2A binding (IC50 = 19,900 nM) compared to levetiracetam (IC50 ~125 nM) makes it an ideal matched negative control for target deconvolution studies [1]. Researchers investigating the non-SV2A mechanisms of pyrrolidine amides can use this compound as a tool to exclude SV2A-mediated effects from their experimental readouts, while maintaining the pyrrolidine scaffold’s general pharmacokinetic properties. The quantitative selectivity gap ensures that neuronal activity changes observed with this compound can be confidently attributed to interactions outside the levetiracetam binding site, accelerating the identification of new antiepileptic drug targets.

Versatile Beta-Keto Amide Synthon for Diversity-Oriented Heterocycle Synthesis

For synthetic chemists, the beta-keto amide motif provides a reactive handle for constructing a broad range of heterocycles (pyrroles, pyrazoles, pyrimidines) that are inaccessible from saturated analogs [2]. The presence of the 1,3-dicarbonyl array directly enables Knorr-type condensations without the need for a preliminary selenium dioxide or other oxidation step. Procurement of this compound for a library synthesis project can reduce the step count by 1-2 reactions compared to starting from N-(pyrrolidin-1-yl)butanamide, a saving that becomes significant when scaling parallel chemistry across 96-well plates or flow reactors.

HPLC Analytical Reference Standard for Related Substance Testing of Pyrrolidine Amide APIs

Given its distinct retention time profile (LogP = 0.7) and unique UV-active chromophore from the 3-oxo group, this compound serves as a well-resolved reference marker for impurity profiling during the QC release of pyrrolidine amide active pharmaceutical ingredients (APIs) [2]. Its structural similarity to levetiracetam and brivaracetam-related intermediates, combined with its quantifiably different polarity (TPSA = 49.4 Ų), allows it to be used as a system suitability standard to verify column performance and selectivity during batch analysis of 2-oxopyrrolidine drugs. This application is critical for manufacturers requiring compendial-grade impurity monitoring.

Quote Request

Request a Quote for 3-Oxo-N-(pyrrolidin-1-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.